Padcdg

Description

"Padcdg" (assumed to refer to PEDOT:PSS, a conductive polymer composite of poly(3,4-ethylenedioxythiophene) and polystyrene sulfonate) is widely used in electrochemical applications, including energy storage, sensors, and flexible electronics. Its high electrical conductivity, stability in aqueous environments, and tunable mechanical properties make it a benchmark material for organic electronics. PEDOT:PSS is synthesized via oxidative polymerization, yielding a water-dispersible polymer with a conductivity range of 0.1–3000 S/cm depending on doping agents and post-treatment methods .

Recent studies highlight its role in improving electrode performance in lithium-ion batteries and supercapacitors. For instance, PEDOT:PSS-based electrodes exhibit enhanced charge-discharge cyclability due to its robust interfacial adhesion and redox activity .

Properties

CAS No. |

109679-55-2 |

|---|---|

Molecular Formula |

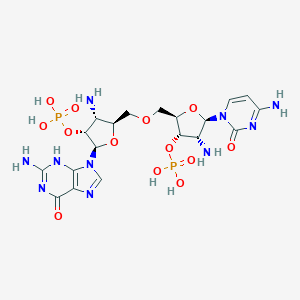

C19H28N10O13P2 |

Molecular Weight |

666.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-4-amino-2-[[(2S,3R,4R,5R)-3-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-10(22)12(41-43(32,33)34)7(40-16)4-38-3-6-9(21)13(42-44(35,36)37)17(39-6)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |

InChI Key |

XFOPBXYCTCFAKU-KZLWWIKISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |

Synonyms |

5'-phosphoryl-(3'-amino-3'-deoxycytidylyl)-(3'-5')-3'-amino-3'-deoxyguanosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize PEDOT:PSS, we compare it with two structurally and functionally analogous conductive polymers: polyaniline (PANI) and polypyrrole (PPy) .

Table 1: Comparative Properties of PEDOT:PSS, PANI, and PPy

| Property | PEDOT:PSS | Polyaniline (PANI) | Polypyrrole (PPy) |

|---|---|---|---|

| Conductivity (S/cm) | 0.1–3000 (doped) | 10–100 (doped) | 10–7500 (doped) |

| Stability | Excellent (aqueous/air) | Moderate (pH-sensitive) | Poor (oxidizes in air) |

| Mechanical Flexibility | High (film-forming) | Low (brittle) | Moderate |

| Primary Applications | Flexible electronics, bioelectronics | Corrosion protection, sensors | Actuators, biosensors |

Structural and Functional Analysis

PEDOT:PSS vs. PANI :

- Structural : PANI’s conductivity depends on protonation (e.g., with HCl), whereas PEDOT:PSS achieves doping via sulfonate groups in PSS .

- Functional : PEDOT:PSS outperforms PANI in aqueous stability and flexibility, making it superior for biomedical devices. PANI, however, is cost-effective for corrosion-resistant coatings .

PEDOT:PSS vs. PPy :

- Structural : PPy requires oxidative doping (e.g., with FeCl₃), while PEDOT:PSS is inherently dispersible in water.

- Functional : PPy has higher conductivity but degrades rapidly in air, limiting its use in long-term applications. PEDOT:PSS’s stability and lower toxicity favor its use in implantable electronics .

Research Findings

- Electrochemical Performance : PEDOT:PSS electrodes achieve a specific capacitance of 120 F/g, surpassing PANI (80 F/g) and PPy (100 F/g) in symmetric supercapacitors .

- Biocompatibility : PEDOT:PSS shows minimal cytotoxicity compared to PPy, which releases oxidative byproducts .

Critical Evaluation of Data Sources

The comparison integrates methodologies from electrochemical testing (cyclic voltammetry, impedance spectroscopy) and material characterization (SEM, XRD) as outlined in experimental guidelines . Discrepancies in reported conductivity values (e.g., PPy’s range of 10–7500 S/cm) highlight the need for standardized doping protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.